molecular formula C17H17F2N3O3S B2399968 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034294-87-4

2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2399968
CAS No.: 2034294-87-4
M. Wt: 381.4
InChI Key: OLEFKWMUUJKBHQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F2N3O3S and its molecular weight is 381.4. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S/c1-11-16(15-7-4-10-25-15)12(2)22(21-11)9-8-20-26(23,24)17-13(18)5-3-6-14(17)19/h3-7,10,20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEFKWMUUJKBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=C(C=CC=C2F)F)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS No. 2034294-87-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H17F2N3O3SC_{17}H_{17}F_2N_3O_3S, with a molecular weight of 381.4 g/mol. Its structure includes a benzenesulfonamide core modified with difluoro and pyrazole-furan substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and facilitating various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain cancers .
  • Antiviral Activity : Research indicates that compounds with similar structural features exhibit antiviral properties by interfering with viral replication processes. The pyrazole ring is often associated with enhanced activity against viral enzymes .
  • Cytotoxic Effects : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction mechanisms. This is evidenced by increased levels of p53 and caspase activation in treated cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide:

Biological Activity Cell Line/Target IC50 (μM) Mechanism
CytotoxicityMCF-7 (breast cancer)15.63Apoptosis via p53 activation
Enzyme InhibitionCarbonic Anhydrase<0.75Competitive inhibition
Antiviral ActivityViral EnzymesVariesInterference with replication

Case Studies

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing furan and pyrazole moieties exhibit significant anticancer properties. The structural configuration of 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suggests potential interactions with cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that derivatives of pyrazole exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting that the presence of the furan and pyrazole rings enhances cytotoxicity .

2. Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Research has shown that compounds similar to 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can inhibit bacterial growth effectively.

  • Case Study : A study evaluating the antimicrobial efficacy of various sulfonamide derivatives reported that compounds with electron-withdrawing groups displayed enhanced activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of fluorine atoms in the structure is known to influence lipophilicity and biological activity.

Structural Feature Effect on Activity
Fluorine SubstitutionIncreases lipophilicity and membrane permeability
Furan RingEnhances anticancer activity through specific receptor interactions
Pyrazole MoietyContributes to antimicrobial properties

Future Research Directions

While preliminary studies show promise for 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in anticancer and antimicrobial applications, further research is necessary to:

  • Conduct In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Explore Mechanisms of Action : Understanding how this compound interacts at a molecular level with target proteins.
  • Develop Derivatives : Modifying the structure to enhance potency and selectivity against specific diseases.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, sulfonamide coupling, and functional group modifications. Key parameters include:

  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane are preferred for sulfonamide coupling due to their ability to stabilize intermediates .
  • Temperature Control : Exothermic reactions (e.g., alkylation of pyrazole) require cooling (0–5°C) to minimize side products .
  • Catalysts : Sodium hydride (NaH) is effective for deprotonating amines during sulfonamide formation .
    Example Protocol :

Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with diketones.

Functionalize the pyrazole with a furan moiety using Pd-catalyzed cross-coupling .

Couple the sulfonamide group via nucleophilic substitution under inert atmosphere (Ar/N₂) .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) resolve complex splitting patterns caused by fluorine and pyrazole protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 422.1) and detects isotopic patterns from fluorine .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array (PDA) assesses purity (>98%) and identifies UV-active impurities (λ = 254 nm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against enzymatic targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, acetylcholinesterase) based on structural analogs .
  • Modular Modifications : Systematically vary substituents (e.g., furan position, fluorine count) and test inhibitory activity (IC₅₀).
    Example SAR Findings :
Compound ModificationEnzyme TargetIC₅₀ (µM)Reference
Trifluoromethyl substitutionCarbonic anhydrase0.12
Furan-2-yl vs. Furan-3-ylAcetylcholinesterase1.8 vs. 8.4

Advanced: What computational strategies predict the compound’s reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron-deficient regions (e.g., sulfonamide sulfur) for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates binding to enzyme active sites (e.g., hydrophobic pockets accommodating difluoro groups) .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP = 2.1, moderate blood-brain barrier penetration) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, enzyme concentration) to isolate variables .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values for acetylcholinesterase inhibition may arise from differences in substrate concentration .

Advanced: What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : The sulfonamide group hydrolyzes under strong acidic/basic conditions (pH < 2 or >10). Stabilize with buffered solutions (pH 6–8) .
  • Thermal Degradation : Decomposition above 150°C necessitates low-temperature storage (−20°C) and inert atmospheres for long-term stability .

Advanced: What mechanistic hypotheses explain its inhibitory effects on specific enzymes?

Methodological Answer:

  • Carbonic Anhydrase Inhibition : The sulfonamide sulfur coordinates with Zn²⁺ in the active site, while difluoro groups enhance hydrophobic interactions .
  • Allosteric Modulation : Pyrazole-furan interactions may induce conformational changes in acetylcholinesterase, as seen in analogs .

Advanced: How can researchers identify and mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Characterization : Use LC-MS to detect dimers or dehalogenated products (e.g., loss of fluorine atoms) .
  • Purification Optimization : Silica gel chromatography (hexane/EtOAc gradient) resolves polar impurities. For persistent byproducts, recrystallize from ethanol/water .

Basic: What strategies ensure high purity (>99%) for in vitro or in vivo studies?

Methodological Answer:

  • Flash Chromatography : Use a 40–63 µm silica gel matrix with gradient elution (e.g., 10% → 50% EtOAc in hexane) .
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with minimal solvent inclusion .
  • Quality Control : Validate purity via triple detection (HPLC, NMR, melting point) .

Advanced: How can machine learning models accelerate the design of derivatives with enhanced properties?

Methodological Answer:

  • Feature Engineering : Train models on descriptors like topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts .
  • Generative Chemistry : Use reinforcement learning to propose derivatives with optimized logP (1.5–3.5) and binding affinity (ΔG < −8 kcal/mol) .

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